molecular formula C17H10N4O2S B13371906 3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371906
M. Wt: 334.4 g/mol
InChI Key: RTLZEVWABMIVBM-BQYQJAHWSA-N
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Description

3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a benzofuran moiety, a furyl group, and a triazolothiadiazole core

Properties

Molecular Formula

C17H10N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H10N4O2S/c1-2-6-13-11(4-1)10-14(23-13)16-18-19-17-21(16)20-15(24-17)8-7-12-5-3-9-22-12/h1-10H/b8-7+

InChI Key

RTLZEVWABMIVBM-BQYQJAHWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)/C=C/C5=CC=CO5

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C=CC5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide can yield an intermediate, which is then subjected to cyclization with furfuraldehyde under acidic conditions to form the desired triazolothiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzofuran-2-yl)-3-phenylpyridine: Shares the benzofuran moiety but differs in the core structure.

    1-Benzyl-3-[2-(2-furyl)vinyl]-4,5-dihydro-1H-pyrazole: Contains a furyl group but has a different core structure.

Uniqueness

3-(1-Benzofuran-2-yl)-6-[2-(2-furyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its triazolothiadiazole core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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